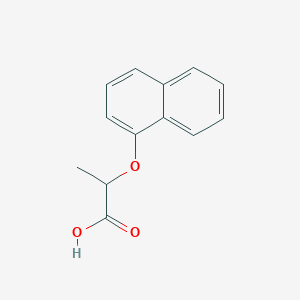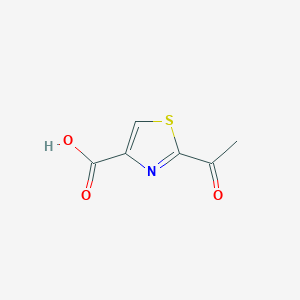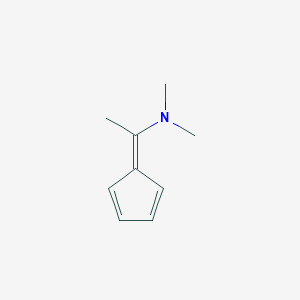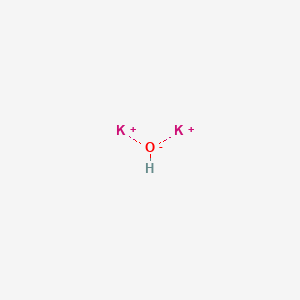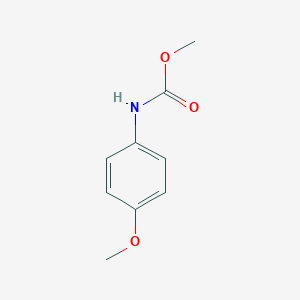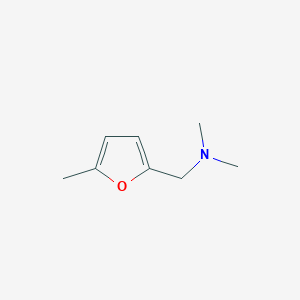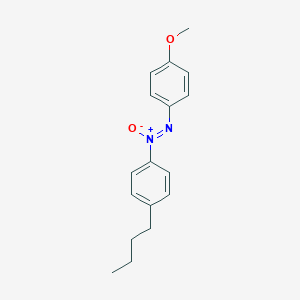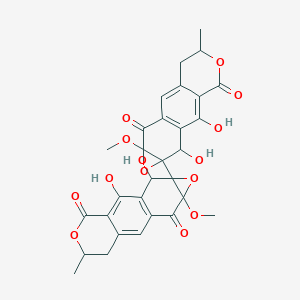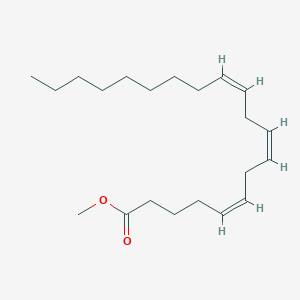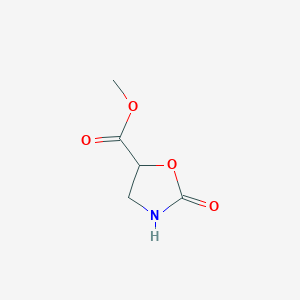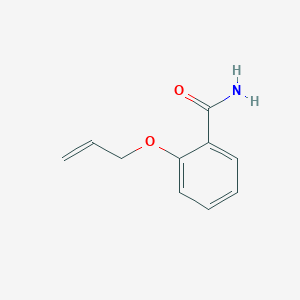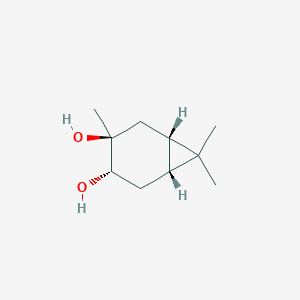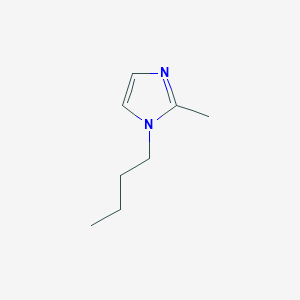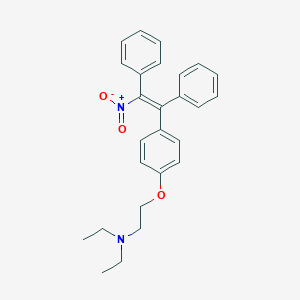
1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene, commonly known as Tamoxifen, is a non-steroidal anti-estrogen drug that is widely used in the treatment of breast cancer. Tamoxifen has been proven to be highly effective in reducing the risk of breast cancer recurrence and mortality in women with estrogen receptor-positive breast cancer. In addition to its use in breast cancer treatment, Tamoxifen has also been used in the treatment of other types of cancer, such as endometrial cancer and ovarian cancer.
Mecanismo De Acción
Tamoxifen exerts its anti-estrogenic effects by binding to the estrogen receptors in breast cancer cells and preventing estrogen from binding to these receptors. This prevents the growth and spread of cancer cells that are dependent on estrogen for their growth. Tamoxifen also has anti-angiogenic effects by inhibiting the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the formation of new blood vessels.
Efectos Bioquímicos Y Fisiológicos
Tamoxifen has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of sex hormone-binding globulin (SHBG), which binds to androgens and estrogens in the blood, thereby reducing the levels of free androgens and estrogens in the blood. Tamoxifen has also been shown to reduce the levels of insulin-like growth factor-1 (IGF-1), which is a protein that promotes cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tamoxifen has several advantages as a research tool. It is a well-established drug with a known mechanism of action, which makes it a valuable tool for studying the effects of anti-estrogenic agents on cancer cells. Tamoxifen is also relatively inexpensive and readily available, which makes it an attractive option for researchers. However, Tamoxifen also has some limitations as a research tool. It has been shown to have off-target effects on other proteins and pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Tamoxifen. One area of research is the development of new anti-estrogenic drugs that are more effective and have fewer side effects than Tamoxifen. Another area of research is the identification of biomarkers that can predict the response of breast cancer cells to Tamoxifen treatment. In addition, there is ongoing research on the use of Tamoxifen in the prevention of breast cancer in high-risk women. Finally, there is research on the use of Tamoxifen in combination with other drugs to enhance its anti-cancer effects.
Métodos De Síntesis
Tamoxifen is synthesized from 4-hydroxytamoxifen, which is obtained from the condensation of 4-hydroxybenzaldehyde and N,N-diethyl-4-hydroxyphenylamine. The synthesis of Tamoxifen involves the reaction of 4-hydroxytamoxifen with nitric acid and acetic anhydride to produce Tamoxifen.
Aplicaciones Científicas De Investigación
Tamoxifen has been extensively studied for its anti-estrogenic effects in the treatment of breast cancer. It works by blocking the effects of estrogen on breast cancer cells, thereby preventing the growth and spread of cancer cells. In addition to its anti-estrogenic effects, Tamoxifen has also been shown to have anti-angiogenic effects, which means that it can prevent the formation of new blood vessels that supply nutrients to cancer cells.
Propiedades
Número CAS |
13542-78-4 |
|---|---|
Nombre del producto |
1-(p-(beta-Diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene |
Fórmula molecular |
C26H28N2O3 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[4-[(Z)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H28N2O3/c1-3-27(4-2)19-20-31-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28(29)30)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25- |
Clave InChI |
PECBJEHSQQISMO-QPLCGJKRSA-N |
SMILES isomérico |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=CC=C3 |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Otros números CAS |
20079-12-3 |
Números CAS relacionados |
21708-94-1 (citrate[1:1] |
Sinónimos |
1-(p-(beta-diethylaminoethoxy)phenyl)-2-nitro-1,2-diphenylethylene EIPW 111 EIPW-111 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



